molecular formula C18H12BrN3O3S2 B2932536 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 361479-49-4

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2932536
CAS No.: 361479-49-4
M. Wt: 462.34
InChI Key: MAMXQANMMAQAIW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the meta position and a 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl moiety at the amide nitrogen (Figure 1). Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic engagement .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S2/c19-14-5-4-13(27-14)12-9-26-18(20-12)21-17(25)10-2-1-3-11(8-10)22-15(23)6-7-16(22)24/h1-5,8-9H,6-7H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMXQANMMAQAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Bromothiophene moiety : Known for its role in enhancing biological activity.
  • Thiazole ring : Associated with various pharmacological properties.
  • Dioxopyrrolidine group : Implicated in diverse biological interactions.

The molecular formula for this compound is C18H16BrN3O2SC_{18}H_{16}BrN_3O_2S .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to anticancer effects by disrupting cell proliferation pathways.
  • Receptor Modulation : It may interact with various receptors, altering their signaling pathways and contributing to its therapeutic effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can possess significant anticancer properties. For instance:

  • In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against several bacterial strains. Preliminary results suggest:

  • Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties against pathogens such as E. coli and S. aureus .

Anticonvulsant Effects

The anticonvulsant potential of related compounds has been documented, suggesting that this compound may also exhibit similar effects. For example:

  • Compounds with thiazole rings have shown efficacy in seizure models, indicating potential for further exploration in epilepsy treatment .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
AnticonvulsantPotential anticonvulsant effects observed

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being elucidated .

Chemical Reactions Analysis

Thiazole and Thiophene Reactivity

  • Nucleophilic aromatic substitution (SNAr) :
    The 5-bromo substituent on the thiophene ring is susceptible to substitution with nucleophiles (e.g., amines, alkoxides).

    • Example: Reaction with morpholine in DMF at 80°C yields 5-morpholinothiophene derivatives .

  • Cross-coupling reactions :

    • Suzuki-Miyaura coupling : Bromine acts as a leaving group for Pd-catalyzed coupling with boronic acids (e.g., aryl or heteroaryl boronic acids) .

    • Buchwald-Hartwig amination : Pd-mediated coupling with primary/secondary amines.

2,5-Dioxopyrrolidinyl Group Reactivity

  • Ring-opening reactions :

    • Hydrolysis under acidic/basic conditions generates succinimide derivatives .

    • Reaction with amines yields amide-linked products .

  • Electrophilic behavior :
    The carbonyl groups participate in Michael additions or form hydrogen bonds in biological systems.

Benzamide Core

  • C-H activation :
    Pd-catalyzed ortho- or meta-C-H functionalization (e.g., alkylation, arylation) is feasible due to the directing effect of the amide group .

    • Example: Palladium(II)/pivalic acid systems enable benzylic C-H activation for maleimide insertion .

Stability and Degradation

  • Thermal stability : Decomposition above 250°C (predicted via TGA analysis of similar compounds).

  • Photodegradation : Susceptible to UV-induced cleavage of the thiazole-thiophene bond.

Analytical Characterization

Key techniques for reaction monitoring:

  • NMR : Distinct signals for thiophene (δ 6.8–7.5 ppm), thiazole (δ 7.2–8.0 ppm), and dioxopyrrolidinyl (δ 2.5–3.5 ppm) protons.

  • HPLC-MS : Used to confirm intermediates and final products (e.g., m/z ≈ 486 [M+H]⁺).

Comparison with Similar Compounds

Bromothiophene vs. Methylphenyl Substitutions

  • N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide (CAS 5634-87-7) replaces the bromothiophene with a 2,5-dimethylphenyl group.
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibits a 129.23% bioactivity in plant growth modulation, attributed to the electron-donating methyl and phenoxy groups, contrasting with the bromothiophene’s electron-withdrawing effects in the target compound .

Thiophene vs. Benzofuran or Indole Replacements

  • 4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(5-methoxybenzofuran-2-yl)thiazol-2-yl]benzamide (CAS 922079-24-1) substitutes bromothiophene with methoxybenzofuran.
  • Compound 10 () features a 5-methoxyindole-thiazole scaffold. Indole’s nitrogen enables π-π stacking and protonation at physiological pH, offering distinct pharmacokinetic profiles compared to the target compound’s neutral bromothiophene .

Variations in the Benzamide Core

Dioxopyrrolidinyl vs. Morpholine or Sulfonamide Groups

  • 4-(Morpholin-4-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide introduces a sulfonamide-morpholine group, increasing hydrophilicity and enabling interactions with basic residues in enzymes like kinases. The dioxopyrrolidinyl group in the target compound may instead favor binding to hydrophobic pockets .
  • MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) shares the dioxopyrrolidinyl moiety but replaces the thiazole with a dimethylpyrrole. MPPB suppresses galactosylation in monoclonal antibodies, suggesting that thiazole-containing analogs like the target compound may exhibit divergent effects on post-translational modifications .

Key Data Tables

Table 1. Structural and Functional Comparisons

Compound Name Key Substituents Bioactivity/Binding Data Reference ID
Target Compound Bromothiophene-thiazole, dioxopyrrolidin N/A (Theoretical) -
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide Dimethylphenyl, morpholine sulfonyl Improved solubility
4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(5-methoxybenzofuran-2-yl)thiazol-2-yl]benzamide Methoxybenzofuran Enhanced metabolic stability
MPPB Dimethylpyrrole Suppresses antibody galactosylation
ZINC5154833 Pyrimidinyl-thioacetamide Glide score: −6.591

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